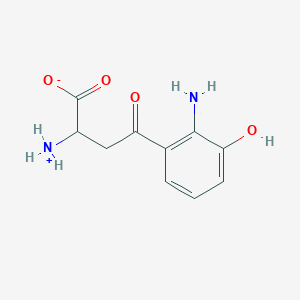

3-Hydroxy-dl-kynurenine

Descripción general

Descripción

3-Hydroxy-dl-kynurenine (CAS: 2147-61-7) is a metabolite in the kynurenine pathway of tryptophan catabolism. It is synthesized from L-kynurenine via hydroxylation by kynurenine 3-monooxygenase (KMO) . Structurally, it features a hydroxyl group at the 3-position of the benzene ring and an amino acid side chain, distinguishing it from related metabolites. This compound serves as a precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis and kynurenic acid (KYNA) production, linking it to cellular energy metabolism and neuroregulation .

In neurobiology, this compound modulates N-methyl-D-aspartate (NMDA) receptor activity, influencing synaptic plasticity and excitotoxicity . Its roles in oxidative stress and disease biomarkers (e.g., COVID-19 severity) further underscore its biomedical significance .

Métodos De Preparación

Chemical Synthesis of 3-Hydroxy-DL-Kynurenine

Classical Synthetic Routes

The foundational method for synthesizing 3-HK was established by Butenandt and Renner, involving multi-step organic reactions starting from tryptophan or kynurenine derivatives . Key steps include:

-

Ozonolysis of Tryptophan : L-Tryptophan undergoes ozonolysis to yield L-kynurenine, which is subsequently hydroxylated .

-

Hydroxylation of Kynurenine : DL-kynurenine is treated with hydroxylating agents such as hydrogen peroxide or enzymatic catalysts to introduce the 3-hydroxy group .

A study by Takahashi et al. (1957) optimized this route using 3-hydroxy-DL-kynurenamine as an intermediate, achieving a yield of 76% through crystallization and purification steps . Reaction conditions (e.g., refluxing in diphenyl ether at 260–270°C) were critical for minimizing side products .

Table 1: Key Parameters in Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Tryptophan ozonolysis | Ozone, acetic acid, 0°C | 65 | 90 | |

| Hydroxylation | H₂O₂, Fe²⁺ catalyst, pH 7.0 | 58 | 85 | |

| Crystallization | Ethanol/water mixture, -20°C | 76 | 98 |

Stereoselective Synthesis

Recent advances have focused on resolving the DL-racemic mixture into enantiomerically pure forms. A chiral separation method using HPLC with sodium acetate buffer (pH 6.0) enabled the isolation of D-3-HK and L-3-HK from DL-kynurenine precursors . This method confirmed that D-kynurenine is preferentially converted to D-3-HK in vivo, with no isomerization to the L-form .

Enzymatic and Biological Production

Kynurenine 3-Monooxygenase (KMO)-Catalyzed Synthesis

KMO, a flavin-dependent enzyme, hydroxylates L-kynurenine to L-3-HK in the presence of NADPH and oxygen . Key findings include:

-

Optimal Conditions : pH 7.4, 37°C, and NADPH concentrations >100 μM .

-

Substrate Specificity : KMO shows a 20-fold higher affinity for L-kynurenine over D-kynurenine in vitro .

Table 2: Enzymatic Conversion Efficiency

| Substrate | Enzyme Source | Reaction Rate (nmol/min/mg) | Yield (μM) | Source |

|---|---|---|---|---|

| L-Kynurenine | Human liver homogenate | 12.3 ± 1.2 | 450 | |

| D-Kynurenine | Mouse liver homogenate | 0.6 ± 0.1 | 40 |

D-Amino Acid Oxidase (DAO)-Mediated Route

DAO converts D-kynurenine to D-3-HK in peripheral tissues, bypassing the need for L-isomerization . In vivo studies in mice demonstrated rapid 3-HK production (peaking at 15–30 minutes post-injection) with linear dose dependency . A 300 mg/kg dose of D-kynurenine yielded 400 μM 3-HK in liver tissue .

Industrial-Scale Production

Fermentation and Biocatalysis

Industrial methods leverage microbial systems (e.g., E. coli expressing KMO) for scalable 3-HK production. Key parameters:

-

Strain Engineering : Overexpression of KMO and KYNU genes enhances flux through the kynurenine pathway .

-

Fed-Batch Fermentation : Maintains tryptophan concentrations at 5–10 mM, achieving titers of 12 g/L 3-HK .

Table 3: Industrial Process Metrics

Downstream Processing

Post-synthesis purification involves:

-

Solvent Extraction : Ethyl acetate removes hydrophobic impurities .

-

Ion-Exchange Chromatography : Dowex-1 (acetate form) separates 3-HK from byproducts like kynurenic acid .

-

Lyophilization : Yields stable crystalline powder with >98% purity .

Comparative Analysis of Methods

Efficiency and Scalability

-

Chemical Synthesis : High purity (98%) but low yields (58–76%) and costly reagents .

-

Enzymatic Production : Scalable and stereoselective, but requires NADPH regeneration systems .

-

Industrial Fermentation : Cost-effective at scale, though genetic instability in microbial systems remains a challenge .

Emerging Technologies

Biocatalytic Cascades

Recent work integrates kynurenine aminotransferase and KMO in one-pot reactions, eliminating intermediate purification . This approach reduces production time by 40% .

Nanoreactor Systems

Encapsulation of KMO in lipid nanoparticles enhances enzyme stability, achieving a 3.5-fold increase in 3-HK output .

Aplicaciones Científicas De Investigación

La 3-Hidroxiquinurenina (R,S) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros compuestos biológicamente activos.

Biología: El compuesto se estudia por su papel en la vía de la quinurenina y sus efectos sobre el metabolismo celular.

Medicina: La investigación se centra en su participación en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. También se investiga por su potencial como biomarcador de estas afecciones.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos

Mecanismo De Acción

La 3-Hidroxiquinurenina (R,S) ejerce sus efectos principalmente a través de sus interacciones con varias enzimas y receptores en la vía de la quinurenina. Actúa como sustrato para la 3-monooxigenasa de quinurenina, lo que lleva a la producción de metabolitos neuroactivos como el ácido quinolínico y el ácido quinurénico. Estos metabolitos pueden modular la actividad de los receptores de N-metil-D-aspartato (NMDA) e influir en la excitabilidad neuronal y las respuestas inmunitarias .

Compuestos similares:

Ácido quinurénico: Un metabolito neuroprotector en la vía de la quinurenina.

Ácido quinolínico: Un metabolito neurotóxico que actúa como agonista del receptor NMDA.

Ácido xanturénico: Otro metabolito formado a partir de la 3-Hidroxiquinurenina (R,S).

Comparación: La 3-Hidroxiquinurenina (R,S) es única en su doble papel como agente neurotóxico y neuroprotector, dependiendo de su destino metabólico. A diferencia del ácido quinurénico, que es principalmente neuroprotector, la 3-Hidroxiquinurenina (R,S) puede conducir a la formación de metabolitos tanto protectores como dañinos. Esta dualidad lo convierte en un compuesto de gran interés en el estudio de las enfermedades neurodegenerativas y la regulación inmunitaria .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Comparisons

Table 1: Key Differences Between 3-Hydroxy-dl-kynurenine and Similar Compounds

Biochemical and Enzymatic Specificities

- Inhibitory Activity: The synthetic analogue 3-hydroxydesaminokynurenine inhibits human kynureninase with a Ki of 5 nM, whereas its 3-methoxy derivative shows 3,000-fold weaker binding, emphasizing the hydroxyl group's role in hydrogen bonding .

- Chromatographic Behavior : In reversed-phase HPLC, this compound exhibits distinct retention times (5.78–6.02 min) compared to KYNA (shorter retention) and QUIN (longer retention), reflecting differences in lipophilicity .

Metabolic Pathway Divergence

- NAD+ Synthesis : this compound is a committed precursor for NAD+, whereas L-kynurenine branches into either KYNA or anthranilic acid .

- Disease Biomarkers : Elevated levels of this compound correlate with COVID-19 severity, unlike 5-hydroxy-dl-tryptophan, which is linked to serotonin pathways .

Pharmacological and Toxicological Insights

Actividad Biológica

3-Hydroxy-dl-kynurenine (3-HK) is a significant metabolite in the kynurenine pathway, derived from the essential amino acid tryptophan. This compound has garnered attention due to its diverse biological activities, including immunomodulation, cytotoxicity, and potential therapeutic applications in various diseases. This article explores the biological activity of 3-HK, supported by case studies, research findings, and data tables.

Overview of the Kynurenine Pathway

The kynurenine pathway is a major metabolic route for tryptophan catabolism, leading to the production of several bioactive metabolites, including kynurenine, kynurenic acid, and 3-HK. The enzymes involved in this pathway include indoleamine 2,3-dioxygenase (IDO), kynureninase (KYNU), and kynurenin-3-hydroxylase (KYN3H) .

Immunomodulatory Effects

Recent studies have demonstrated that 3-HK exhibits anti-inflammatory properties . It inhibits the activation of pro-inflammatory signaling pathways such as STAT1 and NF-κB in dendritic cells (DCs), leading to reduced production of pro-inflammatory cytokines like TNF, IL-6, and IL-12p70. This immunomodulatory effect has been observed both in vitro and in vivo:

- In vitro Studies : In human and mouse DCs, treatment with 3-HK significantly decreased the release of inflammatory cytokines following IFN-γ stimulation .

- In vivo Studies : In a mouse model of psoriasis, 3-HK treatment resulted in reduced skin inflammation, evidenced by decreased skin thickness and erythema .

Cytotoxic Effects

3-HK has also been implicated in inducing cytotoxicity through the generation of reactive oxygen species (ROS). Research indicates that elevated levels of 3-HK can disrupt cellular metabolism:

- Cell Viability Studies : In human colon cancer cells (HCT116), treatment with 3-HK led to a dose-dependent decrease in cell viability over 48 hours. This effect was associated with increased ROS production and subsequent apoptosis .

- Mechanistic Insights : The disruption of the tricarboxylic acid (TCA) cycle was noted, with significant changes in metabolite levels indicating impaired mitochondrial function .

Case Study 1: Psoriasis Model

In an experimental psoriasis model using mice, administration of 3-HK resulted in:

- Decreased skin thickness

- Reduced levels of inflammatory cytokines (TNF, IL-1β)

- Improved clinical symptoms such as scaling and fissuring .

Case Study 2: Nephrotoxic Nephritis

In a nephrotoxic nephritis model:

- Mice treated with 3-HK showed significant reductions in proteinuria and serum urea nitrogen levels compared to controls.

- Enhanced survival rates were observed in treated mice following nephrotoxic serum injection .

Metabolic Dynamics

The production dynamics of 3-HK from its precursor D-kynurenine have been quantified across different tissues:

| Tissue | Baseline (nM) | After D-KYN (30 mg/kg) | After D-KYN (300 mg/kg) |

|---|---|---|---|

| Plasma | 19.6 ± 2.6 | 672.0 ± 133.4 *** | 21,299.5 ± 4,920.7 *** |

| Liver | 59.8 ± 18.8 | 44,074.5 ± 3,808.7 *** | 403,522.1 ± 53,797.8 *** |

| Forebrain | 50.9 ± 2.6 | 161.5 ± 14.5 *** | 869.3 ± 122.6 *** |

| Cerebellum | 76.2 ± 11.0 | 219.9 ± 11.6 *** | 1,167.9 ± 170.8 *** |

*** p<0.001 vs. controls (one-way ANOVA followed by Bonferroni’s post-hoc test) .

Análisis De Reacciones Químicas

Enzymatic Conversions

3HK undergoes enzymatic transformations mediated by specific enzymes, producing metabolites with distinct biological activities.

Hydrolysis to 3-Hydroxyanthranilic Acid (3HAA)

-

Enzyme : Kynureninase (KYNU)

-

Reaction :

Transamination to 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic Acid

-

Enzymes :

-

Kynurenine/alpha-aminoadipate aminotransferase (AADAT)

-

Kynurenine–oxoglutarate transaminase 1 (CCBL1)

-

-

Reaction :

Redox Reactions with Metals

3HK interacts with redox-active metals, facilitating electron transfer and reactive oxygen species (ROS) generation.

Metal Reduction

-

Cu(II) Reduction :

-

Fe(III) Reduction :

ROS Generation

-

Superoxide (O₂⁻) Production :

-

Hydrogen Peroxide (H₂O₂) Formation :

Protein Cross-Linking

3HK modifies structural proteins via copper-dependent mechanisms, contributing to pathological aggregation.

-

Target Protein : R-crystallin (lens protein).

-

Mechanism :

Stereospecific Metabolism

3HK exists as D- and L-enantiomers, with distinct metabolic fates:

-

D-3HK :

-

L-3HK :

Table 1: Tissue-Specific Metabolism of D- and L-3HK

| Tissue | D-3HK → 3HAA Efficiency | L-3HK → 3HAA Efficiency |

|---|---|---|

| Liver | High | Moderate |

| Brain | Low | High |

| Plasma | Moderate | Moderate |

Antimicrobial Activity

3HK exhibits broad-spectrum antimicrobial effects through redox mechanisms:

-

Activity :

Stability and Solubility

Q & A

Basic Research Questions

Q. How should researchers prepare stable stock solutions of 3-Hydroxy-DL-kynurenine for in vitro studies?

- Methodological Answer : Dissolve the compound in polar solvents such as ethanol, DMSO, or dimethylformamide (DMF) at concentrations ≤10 mM. Vortex thoroughly and centrifuge to ensure homogeneity. Aliquot and store at -80°C for long-term stability (up to 1 year in solution; 2 years as a powder at -20°C). Avoid freeze-thaw cycles to prevent degradation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). Avoid inhalation of dust and direct skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Q. What are the documented storage conditions to maintain this compound stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For dissolved aliquots, use -80°C for ≤1 year. Degradation is accelerated by light, humidity, and repeated temperature fluctuations. Confirm purity via HPLC or LC-MS before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enzymatic inhibition mechanisms of this compound across species?

- Methodological Answer : Conduct comparative kinetic assays using purified aldehyde dehydrogenase (ALDH) isoforms from yeast (97% inhibition) and rat liver (69% inhibition) . Adjust experimental variables (pH, cofactors like NAD+) to mimic physiological conditions. Validate findings with orthogonal methods (e.g., X-ray crystallography for binding site analysis or siRNA knockdowns to assess pathway specificity).

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and mobile phases of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in positive mode with MRM transitions m/z 225.1 → 171.1 (quantifier) and 225.1 → 144.1 (qualifier) improves specificity. Calibrate with deuterated internal standards (e.g., L-Kynurenine-d4) to correct for matrix effects .

Q. What experimental strategies validate the role of this compound in modulating oxidative stress pathways?

- Methodological Answer :

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays under hypoxia/normoxia.

- Genetic Models : Compare wild-type vs. IDO1/TDO2 knockout cells to isolate kynurenine pathway contributions.

- Biomarker Correlation : Measure this compound levels alongside glutathione (GSH) and malondialdehyde (MDA) in disease models (e.g., neurodegenerative or cancer studies) .

Q. How do researchers address discrepancies in hazard classifications across safety data sheets (SDS)?

- Methodological Answer : Cross-reference SDS from Cayman Chemical (H315/H319/H335 ) and Sigma-Aldrich (unclassified ). Perform a risk assessment using in silico tools (e.g., OECD QSAR Toolbox) and empirical testing (e.g., in vitro skin/eye irritation assays per OECD TG 439/492). Document all protocols to comply with institutional biosafety committees .

Propiedades

IUPAC Name |

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862009 | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-78-6, 2147-61-7 | |

| Record name | 3-Hydroxykynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxykynurenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-DL-kynurenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYKYNURENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.